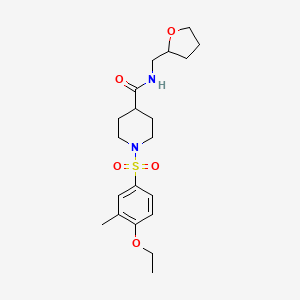
N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research. It was first synthesized in 1996 by Roger Y. Tsien and his team at the University of California, San Diego. Since then, FM1-43 has been used in a variety of applications, including imaging of synaptic vesicle recycling, endocytosis, and exocytosis.
Mechanism of Action
N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a styryl dye that binds to membranes and fluoresces upon excitation. It has been shown to preferentially label the plasma membrane, as well as intracellular membranes such as the endoplasmic reticulum and Golgi apparatus. The exact mechanism of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide uptake and release from membranes is still under investigation, but it is thought to involve lipid interactions and changes in membrane curvature.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have minimal effects on cellular function and viability at concentrations typically used for imaging experiments. However, high concentrations of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can affect membrane properties and induce membrane permeabilization. It is important to use appropriate controls and concentrations when working with N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide to avoid any potential artifacts or toxicity.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments, including its ability to label live cells and tissues, its high signal-to-noise ratio, and its compatibility with a variety of imaging techniques. However, N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also has some limitations, including its tendency to photobleach and its potential for non-specific labeling. Careful experimental design and optimization are necessary to minimize these limitations and obtain accurate and reliable results.
Future Directions
There are several future directions for the use of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research. One area of interest is the development of new derivatives and analogs of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with improved properties and specificity. Another area of interest is the application of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in studies of membrane trafficking in disease states, such as cancer and neurodegenerative disorders. Finally, the use of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other imaging techniques, such as super-resolution microscopy, may provide new insights into the dynamics of membrane trafficking and cellular function.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl acetoacetate to form a tetrahydroquinoline intermediate. This intermediate is then reacted with p-toluenesulfonyl chloride to form a sulfonyl derivative, which is subsequently reacted with 4-methylbenzoyl chloride to yield N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Scientific Research Applications
N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been widely used in scientific research for its ability to label and track membrane trafficking events. It has been used to study synaptic vesicle recycling in neurons, endocytosis and exocytosis in various cell types, and membrane trafficking in live cells. N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been used in studies of the cytoskeleton, as it can label actin filaments and microtubules.
properties
IUPAC Name |
1-(4-methylbenzoyl)-N-phenyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-9-11-18(12-10-17)24(28)26-15-5-6-19-16-20(13-14-22(19)26)23(27)25-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHMIJOHMMPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

